molecular formula C8H8BrN3S B12556687 Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- CAS No. 191938-96-2

Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-

Cat. No.: B12556687
CAS No.: 191938-96-2
M. Wt: 258.14 g/mol
InChI Key: IWCKHKPTELYTJL-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- is a chemical compound known for its unique structure and properties This compound is part of the hydrazinecarbothioamide family, which is characterized by the presence of a hydrazine group attached to a carbothioamide moiety The (E)- configuration indicates the specific geometric arrangement of the substituents around the double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- typically involves the condensation of hydrazinecarbothioamide with 2-bromobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cancer cell death . Additionally, its antimicrobial activity is believed to result from its interaction with microbial enzymes, leading to the disruption of essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, 2-[(2-chlorophenyl)methylene]-, (E)-
  • Hydrazinecarbothioamide, 2-[(2-fluorophenyl)methylene]-, (E)-
  • Hydrazinecarbothioamide, 2-[(2-iodophenyl)methylene]-, (E)-

Uniqueness

Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives.

Properties

CAS No.

191938-96-2

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

[(2-bromophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8BrN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)

InChI Key

IWCKHKPTELYTJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)Br

Origin of Product

United States

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